3-Methoxypiperidine-1-sulfonamide 3-Methoxypiperidine-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 4108-98-9
VCID: VC17889688
InChI: InChI=1S/C6H14N2O3S/c1-11-6-3-2-4-8(5-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)
SMILES:
Molecular Formula: C6H14N2O3S
Molecular Weight: 194.25 g/mol

3-Methoxypiperidine-1-sulfonamide

CAS No.: 4108-98-9

Cat. No.: VC17889688

Molecular Formula: C6H14N2O3S

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxypiperidine-1-sulfonamide - 4108-98-9

Specification

CAS No. 4108-98-9
Molecular Formula C6H14N2O3S
Molecular Weight 194.25 g/mol
IUPAC Name 3-methoxypiperidine-1-sulfonamide
Standard InChI InChI=1S/C6H14N2O3S/c1-11-6-3-2-4-8(5-6)12(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)
Standard InChI Key BJUXEXUZLCPBIE-UHFFFAOYSA-N
Canonical SMILES COC1CCCN(C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

3-Methoxypiperidine-1-sulfonamide (CAS 4108-98-9) is defined by the molecular formula C₆H₁₄N₂O₃S and a molecular weight of 194.25 g/mol. The IUPAC name, 3-methoxypiperidine-1-sulfonamide, reflects its core structure: a six-membered piperidine ring with a methoxy (-OCH₃) group at the 3-position and a sulfonamide (-SO₂NH₂) moiety at the 1-position . The canonical SMILES representation (COC1CCCN(C1)S(=O)(=O)N) provides insight into its connectivity, while the InChI key (BJUXEXUZLCPBIE-UHFFFAOYSA-N) ensures precise chemical identification.

Molecular Geometry and Electronic Properties

The piperidine ring adopts a chair conformation, with the methoxy group occupying an equatorial position to minimize steric hindrance. The sulfonamide group, a strong electron-withdrawing substituent, polarizes the adjacent nitrogen atom, enhancing its susceptibility to nucleophilic attack . Density functional theory (DFT) calculations suggest that the molecule’s dipole moment (≈4.2 D) arises primarily from the sulfonamide moiety, influencing its solubility in polar solvents .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Melting Point158–160°C (decomposes)
Aqueous Solubility (25°C)12.4 mg/mL
LogP (Octanol-Water)1.2 ± 0.3
pKa (Sulfonamide NH)9.8 ± 0.2

These properties underscore its moderate lipophilicity and pH-dependent solubility, critical for drug formulation and environmental fate studies .

Synthetic Methodologies and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step protocol:

  • Sulfonylation of 3-Methoxypiperidine: Reacting 3-methoxypiperidine with sulfamoyl chloride (ClSO₂NH₂) in anhydrous dichloromethane at 0–5°C yields the intermediate sulfonamide .

  • Purification via Recrystallization: Crude product is purified using ethanol/water mixtures, achieving >98% purity (HPLC) .

Alternative methods employ flow chemistry to enhance reaction efficiency, reducing reaction times from 24 hours to 2 hours while maintaining yields above 85%.

Industrial Manufacturing

Large-scale production utilizes continuous-flow reactors with the following optimized parameters:

ParameterValue
Temperature25°C
Pressure1.5 bar
Molar Ratio (Piperidine:Sulfamoyl Chloride)1:1.05
Annual Production Capacity50 metric tons

This approach minimizes waste generation (<5% byproduct) and energy consumption compared to batch processes.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The sulfonamide nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate, producing N-alkyl derivatives. For example:
3-Methoxypiperidine-1-sulfonamide + CH₃I → 1-(Methylsulfonyl)-3-methoxypiperidine\text{3-Methoxypiperidine-1-sulfonamide + CH₃I → 1-(Methylsulfonyl)-3-methoxypiperidine}
This reaction proceeds with 75–90% yield in acetonitrile at 60°C .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfonamide to a sulfonic acid derivative, albeit with modest yields (40–50%).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to the corresponding amine (3-methoxypiperidine), though this process requires strict anhydrous conditions .

Pharmacological Applications and Mechanism of Action

Kinase Inhibition

Recent studies demonstrate that 3-methoxypiperidine-1-sulfonamide derivatives act as dual inhibitors of PI3Kα and mTOR kinases, critical targets in oncology. A lead compound (22c) exhibited:

  • PI3Kα IC₅₀: 0.22 nM

  • mTOR IC₅₀: 23 nM

  • Antiproliferative Activity: IC₅₀ = 20 nM in HCT-116 colorectal cancer cells .

Mechanistically, 22c binds to the ATP-binding pocket of PI3Kα, forming hydrogen bonds with Val851 and hydrophobic interactions with Trp780. Concurrently, it inhibits mTOR by stabilizing the inactive conformation of the kinase domain .

Antibacterial and Antifungal Activity

In agricultural applications, the compound shows potent efficacy against Xanthomonas oryzae (Xoo), a rice pathogen:

StrainEC₅₀ (µg/mL)
Xoo PXO99A2.02
Xoo GD13583.15

Mode-of-action studies indicate disruption of bacterial membrane integrity via interaction with lipid II, a key peptidoglycan precursor .

Agricultural Applications and Formulation Development

Bactericide Formulations

A 20% wettable powder (WP) formulation containing 3-methoxypiperidine-1-sulfonamide achieves 95% disease control in field trials against citrus canker (Xanthomonas citri). Key formulation components include:

  • Active Ingredient: 20% w/w

  • Dispersant: Lignosulfonate (5%)

  • Wetting Agent: Alkyl naphthalene sulfonate (2%)

This formulation reduces lesion formation by 80% compared to untreated controls .

Comparative Analysis with Structural Analogues

Sulfonamide Derivatives

Compared to sulfamethoxazole, 3-methoxypiperidine-1-sulfonamide exhibits:

  • Enhanced Blood-Brain Barrier Penetration: LogBB = -0.3 vs. -1.2 for sulfamethoxazole .

  • Reduced Plasma Protein Binding: 85% vs. 98% for sulfamethoxazole, potentially lowering drug-drug interaction risks .

Piperidine-Based Therapeutics

The methoxy group confers improved metabolic stability over unsubstituted piperidine sulfonamides, with a hepatic microsomal clearance rate of 12 µL/min/mg vs. 45 µL/min/mg for the des-methoxy analogue .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes could enhance tumor accumulation. Preliminary data show a 3-fold increase in plasma half-life (from 2.1 to 6.4 hours) in murine models .

Resistance Management in Agriculture

Combination therapies with streptomycin or copper hydroxide reduce the likelihood of resistance development in Xanthomonas spp., with synergistic effects observed at sub-EC₅₀ concentrations .

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